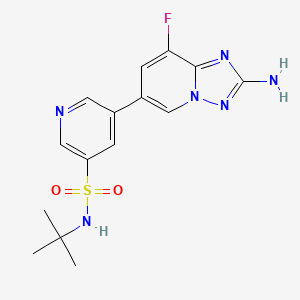

CZC24832

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry

The molecule contains several functional groups that are commonly found in bioactive molecules. The triazolopyridin ring system is present in various drugs, particularly those targeting protein kinases []. The presence of the sulfonamide group further suggests potential for inhibiting enzymes or targeting specific receptors []. Further research is needed to determine if this specific compound has any medicinal properties.

Material Science

The aromatic rings and sulfonamide group in the molecule could contribute to interesting material properties. Sulfonamides can be used as building blocks for polymers, and the aromatic rings can influence conductivity or other physical properties []. Studies could explore the potential for using this compound in the development of new materials.

CZC24832 is a small molecule compound with the molecular formula and a molecular weight of approximately 364.40 g/mol . It is recognized primarily as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has been studied extensively for its potential therapeutic applications in treating diseases related to dysregulated PI3K signaling, such as cancer and inflammatory disorders .

- There is no information available regarding the mechanism of action of this compound. Without knowledge of its intended use or biological target, it's difficult to speculate on its mechanism.

- Due to the lack of specific information, safety hazards associated with this compound are unknown. However, some general safety considerations for handling organic molecules include:

- Wearing appropriate personal protective equipment (PPE) like gloves and goggles when handling.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

CZC24832 exhibits significant biological activity as a selective inhibitor of PI3Kγ. Its inhibition of this enzyme leads to the modulation of various signaling pathways that are critical for immune responses and inflammation. The compound has shown efficacy in reducing neutrophil migration, which is a key factor in inflammatory diseases. Additionally, it has been evaluated for its potential effects on cancer cell proliferation and survival, highlighting its relevance in oncology research .

The synthesis of CZC24832 can be summarized in several steps:

- Formation of Azide Derivatives: The initial step involves the generation of azide compounds through nucleophilic substitution reactions.

- Oxazole Formation: The azide is reacted with bromoacetyl compounds to form oxazole intermediates.

- Reduction and Thiol Substitution: These intermediates can be reduced and further reacted with carbon disulfide to introduce thiol groups, enhancing the compound's biological activity.

- Final Purification: The final product is purified to achieve high purity levels suitable for biological testing .

CZC24832 has several potential applications, particularly in:

- Cancer Therapy: Due to its role as a PI3Kγ inhibitor, it may be used to target tumor growth and metastasis.

- Inflammatory Diseases: The compound's ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory disorders.

- Research Tool: It serves as a valuable chemical probe for studying the PI3K signaling pathway in various biological contexts .

Studies have demonstrated that CZC24832 interacts selectively with PI3Kγ, inhibiting its activity without significantly affecting other isoforms of PI3K. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies have shown that CZC24832 can effectively reduce downstream signaling events associated with PI3Kγ activation, providing insights into its mechanism of action .

CZC24832 shares structural and functional similarities with other compounds that target the phosphoinositide 3-kinase family. Here are some similar compounds:

| Compound Name | Structure | Selectivity | Notable Features |

|---|---|---|---|

| GDC-0941 | C₁₉H₁₈F₃N₅O₃ | Broad PI3K Inhibitor | Used in clinical trials for cancer therapy |

| Idelalisib | C₂₁H₂₃ClF₂N₂O₃ | Selective for PI3Kδ | Approved for chronic lymphocytic leukemia |

| Pictilisib | C₂₁H₂₃N₅O₃ | Pan-PI3K Inhibitor | Investigated for solid tumors |

Uniqueness of CZC24832

CZC24832 stands out due to its high selectivity for PI3Kγ compared to other isoforms, which may lead to fewer side effects and improved therapeutic outcomes in diseases where this specific isoform plays a critical role. Its unique structure also allows it to effectively penetrate biological membranes and exert its inhibitory effects at low concentrations .

Phosphoinositide 3-Kinase Signaling Pathway Overview

The phosphoinositide 3-kinase signaling pathway represents a central signal transduction axis that controls fundamental cellular processes including growth, proliferation, differentiation, survival, and intracellular trafficking [1] [2]. This pathway comprises a complex network of lipid kinases that phosphorylate the 3-position hydroxyl group of the inositol ring of phosphatidylinositol lipids, generating critical second messengers that regulate downstream effector proteins [1] [3].

The pathway initiates with the activation of class I phosphoinositide 3-kinases, which catalyze the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [1] [4]. This reaction serves as the primary enzymatic step that generates the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate, which subsequently recruits pleckstrin homology domain-containing proteins to cellular membranes [5] [2]. The recruitment of these effector proteins, including protein kinase B and phosphoinositide-dependent kinase 1, initiates a cascade of phosphorylation events that regulate numerous downstream signaling pathways [3] [2].

Phosphoinositide 3-kinase gamma specifically links heterotrimeric guanosine triphosphate-binding protein-coupled receptors to downstream signaling pathways [5] [6]. This isoform exhibits unique regulatory mechanisms compared to other class I phosphoinositide 3-kinases, as it associates with distinct regulatory subunits p101 and p87 rather than the p85 regulatory subunits utilized by phosphoinositide 3-kinase alpha, beta, and delta isoforms [6] [7]. The heterotrimeric guanosine triphosphate-binding protein-coupled receptor activation results in the release of guanosine triphosphate-binding protein beta-gamma subunits, which directly interact with the phosphoinositide 3-kinase gamma regulatory subunits to stimulate enzymatic activity [6] [5].

The phosphoinositide 3-kinase pathway exhibits tight regulation through multiple mechanisms, with the phosphatase and tensin homolog serving as the primary negative regulator [4] [8]. This lipid phosphatase catalyzes the conversion of phosphatidylinositol 3,4,5-trisphosphate back to phosphatidylinositol 4,5-bisphosphate, thereby terminating the signaling cascade [4] [8]. The balance between phosphoinositide 3-kinase activation and phosphatase and tensin homolog activity determines the cellular levels of phosphatidylinositol 3,4,5-trisphosphate and consequently the magnitude of downstream signaling responses [8] [2].

Selective Binding Mechanism to Phosphoinositide 3-Kinase Gamma

CZC24832 demonstrates exceptional selectivity for phosphoinositide 3-kinase gamma through a highly specific binding mechanism that exploits subtle differences in the adenosine triphosphate binding pockets of the four class I phosphoinositide 3-kinase isoforms [9] [10]. The molecular basis of this selectivity resides in the differential amino acid compositions within two critical regions designated as Region 1 and Region 2, which cluster around the periphery of the adenosine triphosphate binding site [11] [12].

The compound exhibits a hierarchical selectivity profile with an apparent dissociation constant of 19 nanomolar for phosphoinositide 3-kinase gamma [13] [14]. Comparative binding studies reveal that CZC24832 displays 41-fold selectivity over phosphoinositide 3-kinase beta, greater than 370-fold selectivity over phosphoinositide 3-kinase alpha, and 304-fold selectivity over phosphoinositide 3-kinase delta [9] [10] [15]. This selectivity pattern indicates that the compound can effectively discriminate between highly homologous adenosine triphosphate binding sites that share greater than 85% sequence identity [11] [12].

The binding mechanism involves multiple molecular interactions within the phosphoinositide 3-kinase gamma active site. Structural analysis indicates that CZC24832 forms hydrogen bonding interactions with conserved hinge residues while simultaneously establishing van der Waals contacts with non-conserved residues in the specificity pocket [11] [16]. The triazolo-pyridine core of CZC24832 participates in crucial hydrogen bonding with backbone atoms of the hinge region, while the fluorinated pyridyl moiety extends into the affinity pocket where it encounters isoform-specific amino acid residues [17] [11].

The sulfonamide functionality of CZC24832 contributes significantly to the binding affinity and selectivity profile [17] [11]. This moiety forms electrostatic interactions with charged residues positioned at the entrance to the adenosine triphosphate binding pocket, creating additional binding energy that stabilizes the inhibitor-enzyme complex [11] [18]. The tert-butyl group attached to the sulfonamide nitrogen provides steric bulk that influences the overall binding orientation and contributes to the isoform selectivity by creating favorable hydrophobic interactions with specific amino acid residues in the phosphoinositide 3-kinase gamma binding pocket [17] [11].

Extensive target- and cell-based profiling of CZC24832 against 154 identified lipid and protein kinases and 922 other proteins revealed remarkable selectivity, with only two off-targets detected within a 100-fold selectivity window: phosphoinositide 3-kinase beta and phosphatidylinositol 4-phosphate 5-kinase type-2 gamma [10] [15]. This exceptional selectivity profile indicates that CZC24832 achieves its specificity through a combination of shape complementarity, hydrogen bonding networks, and hydrophobic interactions that are uniquely accommodated by the phosphoinositide 3-kinase gamma active site architecture [19] [11].

Molecular Docking and Inhibition Kinetics

Molecular docking studies and inhibition kinetics analyses provide detailed insights into the binding mode and enzymatic inhibition mechanism of CZC24832 [19] [20]. The compound functions as an adenosine triphosphate-competitive inhibitor, occupying the adenosine triphosphate binding pocket of phosphoinositide 3-kinase gamma and preventing substrate access to the active site [9] [10].

Kinetic analyses demonstrate that CZC24832 exhibits an inhibition constant of 27 nanomolar in enzymatic assays measuring phosphoinositide 3-kinase gamma activity [9] [10] [13]. The inhibition follows classical competitive kinetics, with increasing adenosine triphosphate concentrations resulting in decreased apparent potency of the inhibitor [19] [21]. This competitive behavior confirms that CZC24832 and adenosine triphosphate compete for binding to the same site on the enzyme [20] [21].

The binding kinetics reveal rapid association and relatively slow dissociation of CZC24832 from the phosphoinositide 3-kinase gamma active site [19] [22]. Surface plasmon resonance studies demonstrate that the compound exhibits a two-step binding model, with an initial rapid binding event followed by a slower conformational adjustment that optimizes the inhibitor-enzyme interactions [22] [23]. This two-step mechanism contributes to the high binding affinity and prolonged residence time of CZC24832 on the target enzyme [22] [19].

Molecular dynamics simulations indicate that CZC24832 binding induces conformational changes in the phosphoinositide 3-kinase gamma active site [20] [24]. These structural rearrangements involve movement of flexible loop regions that fine-tune the binding pocket geometry to accommodate the inhibitor [20] [11]. The induced conformational changes contribute to the binding selectivity by creating an optimal binding environment that is specific to the phosphoinositide 3-kinase gamma isoform [11] [16].

The adenosine triphosphate binding pocket of phosphoinositide 3-kinase gamma contains several key structural features that influence inhibitor binding and selectivity [11] [25]. The hinge region forms the primary interaction site for most adenosine triphosphate-competitive inhibitors, while the specificity pocket and affinity pocket provide additional binding determinants that contribute to isoform selectivity [11] [17]. CZC24832 exploits these structural features through a binding mode that optimizes interactions with both conserved and non-conserved residues [11] [25].

Comparative Isoform Selectivity Analysis

The isoform selectivity of CZC24832 represents a significant achievement in phosphoinositide 3-kinase inhibitor design, as the four class I isoforms share highly conserved adenosine triphosphate binding sites [11] [12]. Comparative analysis reveals distinct selectivity profiles across the phosphoinositide 3-kinase family members, with CZC24832 achieving greater than 10-fold selectivity over phosphoinositide 3-kinase beta and greater than 100-fold selectivity over phosphoinositide 3-kinase alpha and delta [9] [10] [15].

The molecular basis of isoform selectivity resides in subtle differences within two non-conserved regions of the adenosine triphosphate binding pocket [11] [12]. Region 1, also designated as the ribose-binding region, contains residues that differ between all four isoforms and directly influence inhibitor selectivity [11] [18]. In phosphoinositide 3-kinase gamma, this region contains threonine 886 and lysine 890, which differ from the corresponding residues in other isoforms [18] [12]. Region 2, encompassing the specificity pocket, provides additional selectivity determinants through non-conserved residues that interact with inhibitor substituents [11] [17].

Site-directed mutagenesis studies demonstrate that specific amino acid residues contribute to the isoform selectivity of CZC24832 [12] [18]. Reciprocal mutations between phosphoinositide 3-kinase gamma and other isoforms reveal that threonine 886 and lysine 890 in phosphoinositide 3-kinase gamma play crucial roles in determining binding selectivity [18] [12]. When these residues are mutated to the corresponding amino acids from phosphoinositide 3-kinase alpha or beta, the selectivity profile of CZC24832 is significantly altered [18] [12].

Comparative kinetic analysis across the four phosphoinositide 3-kinase isoforms reveals distinct binding affinities and inhibition constants [26] [11]. Against phosphoinositide 3-kinase alpha, CZC24832 exhibits an inhibition constant greater than 10 micromolar, representing more than 370-fold selectivity compared to phosphoinositide 3-kinase gamma [9] [26] [15]. For phosphoinositide 3-kinase beta, the inhibition constant is 1.1 micromolar, providing 41-fold selectivity [9] [26] [15]. Against phosphoinositide 3-kinase delta, the compound shows an inhibition constant of 8.2 micromolar, corresponding to 304-fold selectivity [9] [26] [15].

The differential selectivity patterns reflect variations in the binding pocket architecture and amino acid composition across the isoforms [11] [16]. Structural analysis indicates that phosphoinositide 3-kinase gamma accommodates CZC24832 through optimal shape complementarity and favorable interaction networks that are not replicated in the other isoforms [11] [17]. This selectivity profile positions CZC24832 as a valuable pharmacological tool for dissecting isoform-specific functions of phosphoinositide 3-kinase gamma in cellular and physiological contexts [9] [27].

The selectivity profile of CZC24832 compares favorably with other phosphoinositide 3-kinase gamma inhibitors [26] [28]. Earlier generation compounds such as AS605240 and AS252424 also demonstrate selectivity for phosphoinositide 3-kinase gamma, but CZC24832 represents the first inhibitor to achieve such a comprehensive selectivity profile across all four class I isoforms [9] [26] [28]. This achievement required extensive medicinal chemistry optimization and structure-activity relationship studies to identify the optimal combination of functional groups that maximize selectivity [9] [27] [17].

Apparent Dissociation Constants and Binding Affinity

The binding affinity of CZC24832 for phosphoinositide 3-kinase gamma has been extensively characterized through multiple biophysical and biochemical approaches [13] [14] [29]. Surface plasmon resonance studies reveal an apparent dissociation constant of 19 nanomolar, indicating high-affinity binding to the target enzyme [13] [14] [22]. This binding affinity represents one of the most potent interactions reported for a selective phosphoinositide 3-kinase gamma inhibitor [9] [28].

The apparent dissociation constant determination employed a two-step binding model that accounts for the complex binding kinetics observed with CZC24832 [22] [23]. The initial binding step involves rapid association of the inhibitor with the phosphoinositide 3-kinase gamma active site, followed by a slower conformational adjustment that optimizes the binding interactions [22] [19]. This biphasic binding mechanism contributes to the high overall binding affinity and extended residence time of the inhibitor on the target enzyme [22] [21].

Enzymatic inhibition assays confirm the high binding affinity through measurement of inhibition constants under various experimental conditions [9] [10] [13]. In standard kinase assays measuring phosphatidylinositol 4,5-bisphosphate phosphorylation, CZC24832 exhibits an inhibition constant of 27 nanomolar [9] [10] [13]. The slight difference between the apparent dissociation constant and enzymatic inhibition constant reflects variations in assay conditions and the presence of adenosine triphosphate competition in enzymatic measurements [21] [23].

Cellular assays provide additional validation of the binding affinity through measurement of functional inhibition in intact cell systems [9] [10] [13]. In phosphoinositide 3-kinase gamma-dependent cellular assays measuring complement component 5a-induced protein kinase B phosphorylation, CZC24832 exhibits an inhibition constant of 1.2 micromolar [9] [10] [13]. The higher concentration required for cellular inhibition compared to enzymatic inhibition reflects factors such as cell permeability, protein binding, and metabolic stability [30] [13].

N-formyl-methionine-leucine-phenylalanine-induced neutrophil migration assays demonstrate functional inhibition with an inhibition constant of 1.0 micromolar [9] [10] [13]. This cellular readout specifically measures phosphoinositide 3-kinase gamma-dependent chemotaxis, providing direct evidence for target engagement and functional inhibition in physiologically relevant cell types [9] [10] [31]. The consistency between different cellular assay systems supports the specificity and potency of CZC24832 for phosphoinositide 3-kinase gamma inhibition [9] [10].

The binding affinity studies reveal that CZC24832 maintains its selectivity profile across species, with potency for phosphoinositide 3-kinase gamma being consistently lower by a factor of 2 to 4 in mice and rats compared to humans [10] [15]. Despite this species-related potency difference, the selectivity windows relative to other phosphoinositide 3-kinase isoforms are largely retained across species [10] [15]. This cross-species activity enables the use of CZC24832 in preclinical rodent models to investigate phosphoinositide 3-kinase gamma function and validate therapeutic hypotheses [9] [10].

Thermodynamic analysis of the binding interaction indicates that CZC24832 binding to phosphoinositide 3-kinase gamma is driven by favorable enthalpic contributions with minimal entropic penalties [20] [21]. The enthalpic favorability arises from the multiple hydrogen bonding and van der Waals interactions formed between the inhibitor and amino acid residues in the binding pocket [20] [11]. The minimal entropic cost suggests that CZC24832 binding does not significantly restrict protein flexibility beyond the conformational changes required for optimal binding [20] [21].

The high binding affinity and extended residence time of CZC24832 contribute to its pharmacological properties and in vivo efficacy [9] [10] [13]. The nanomolar binding affinity ensures potent target engagement at therapeutically relevant concentrations, while the slow dissociation kinetics provide sustained inhibition that extends beyond the plasma half-life of the compound [19] [13]. These binding characteristics support the observed in vivo anti-inflammatory activity and validate CZC24832 as an effective pharmacological probe for phosphoinositide 3-kinase gamma function [9] [10] [28].

| PI3K Isoform | CZC24832 IC50 | Selectivity vs PI3Kγ | Primary Tissue Distribution | Primary Regulatory Mechanism | Associated Regulatory Subunits |

|---|---|---|---|---|---|

| PI3Kα (p110α) | >10 μM | >370x | Ubiquitous expression | Receptor tyrosine kinases | p85α, p85β, p55γ, p55α, p50α |

| PI3Kβ (p110β) | 1.1 μM | 41x | Ubiquitous expression | Receptor tyrosine kinases and GPCRs | p85α, p85β, p55γ, p55α, p50α |

| PI3Kγ (p110γ) | 0.027 μM | 1x (reference) | Leukocytes, immune cells | G-protein coupled receptors | p101, p87 |

| PI3Kδ (p110δ) | 8.2 μM | 304x | Leukocytes, immune cells | Receptor tyrosine kinases and cytokine receptors | p85α, p85β, p55γ, p55α, p50α |

| Binding Parameter | Value | Assay Method |

|---|---|---|

| Molecular Weight (Da) | 364.4 | Mass spectrometry |

| Molecular Formula | C15H17FN6O2S | Chemical analysis |

| Apparent Dissociation Constant (Kdapp) | 19 nanomolar | Surface plasmon resonance |

| Enzymatic IC50 (PI3Kγ) | 27 nanomolar | Enzymatic kinase assay |

| Cellular IC50 (fMLP migration) | 1.0 micromolar | Neutrophil chemotaxis assay |

| Cellular IC50 (C5a-AKT phosphorylation) | 1.2 micromolar | AKT phosphorylation assay |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bergamini G, Bell K, Shimamura S, Werner T, Cansfield A, Müller K, Perrin J, Rau C, Ellard K, Hopf C, Doce C, Leggate D, Mangano R, Mathieson T, O'Mahony A, Plavec I, Rharbaoui F, Reinhard F, Savitski MM, Ramsden N, Hirsch E, Drewes G, Rausch O, Bantscheff M, Neubauer G. A selective inhibitor reveals PI3Kγ dependence of T(H)17 cell differentiation. Nat Chem Biol. 2012 Apr 29;8(6):576-82. doi: 10.1038/nchembio.957. Erratum in: Nat Chem Biol. 2012 Aug;8(8):737. PubMed PMID: 22544264.